p-Tolylmethyldimethoxysilane
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Overview
Description
p-Tolylmethyldimethoxysilane: is an organosilicon compound with the chemical formula C10H16O2Si . It is a colorless liquid with a special smell and is commonly used as a silicone modifier . This compound is part of the siloxane family and is known for its applications in various industrial and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Tolylmethyldimethoxysilane is typically synthesized by reacting toluene with chloromethyldimethoxysilane . The reaction conditions must be carefully controlled, including the operating temperature and reaction environment, to ensure safety and product quality .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactants and maintain the required conditions for optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions: p-Tolylmethyldimethoxysilane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of silanols and other oxidized products.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: Commonly involves the replacement of methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or ozone.
Reduction: Often uses reducing agents such as lithium aluminum hydride.
Substitution: Can involve reagents like halogens or other nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Silanols and other oxidized derivatives.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
p-Tolylmethyldimethoxysilane has a wide range of applications in scientific research, including:
Biology: Employed in the development of biocompatible materials and coatings.
Mechanism of Action
The mechanism by which p-Tolylmethyldimethoxysilane exerts its effects involves its interaction with various molecular targets and pathways. The compound can modify the surface properties of materials, enhancing their hydrophobicity and chemical resistance. It also participates in cross-linking reactions, contributing to the formation of stable, durable networks in silicone-based materials .
Comparison with Similar Compounds
- p-Tolyltriethoxysilane
- p-Tolyltrimethoxysilane
- Phenyltriethoxysilane
- Propargyloxy-t-butyldimethylsilane
Comparison: p-Tolylmethyldimethoxysilane is unique due to its specific combination of functional groups, which provides distinct reactivity and properties compared to its analogs. For instance, p-Tolyltriethoxysilane and p-Tolyltrimethoxysilane have different alkoxy groups, affecting their hydrolysis rates and the nature of the resulting silanols .
Properties
IUPAC Name |
dimethoxy-methyl-(4-methylphenyl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2Si/c1-9-5-7-10(8-6-9)13(4,11-2)12-3/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRHXYMVUBPPTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601273816 |
Source
|
Record name | 1-(Dimethoxymethylsilyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601273816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51501-88-3 |
Source
|
Record name | 1-(Dimethoxymethylsilyl)-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51501-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Dimethoxymethylsilyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601273816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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